molecular formula C12H17FN2O B1438703 1-(2-Amino-5-fluorobenzyl)-4-piperidinol CAS No. 1153396-11-2

1-(2-Amino-5-fluorobenzyl)-4-piperidinol

Cat. No.: B1438703
CAS No.: 1153396-11-2
M. Wt: 224.27 g/mol
InChI Key: JZDJWMNAMXJIFT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorobenzyl)-4-piperidinol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinol core substituted with a 2-amino-5-fluorobenzyl group, making it a valuable molecule for research in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-fluorobenzyl)-4-piperidinol typically involves the reaction of 2-amino-5-fluorobenzyl chloride with piperidinol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluorobenzyl)-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidinol derivatives .

Scientific Research Applications

1-(2-Amino-5-fluorobenzyl)-4-piperidinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorobenzyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]ethanol
  • 4-(2-Amino-5-fluorobenzyl)-2-piperazinone
  • 2-Amino-5-fluorobenzoic acid

Comparison: 1-(2-Amino-5-fluorobenzyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both amino and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.

Biological Activity

1-(2-Amino-5-fluorobenzyl)-4-piperidinol, known for its unique structural properties, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and an amino group, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C12H16FN
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1153396-11-2

The compound's structure allows it to engage with multiple biological pathways, making it a candidate for further study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders.

Key Mechanisms:

  • Receptor Binding : The compound exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/AssayResultReference
AntidepressantSerotonin ReceptorsModerate affinity
AntipsychoticDopamine ReceptorsReduced side effects
Enzyme InhibitionTyrosinaseCompetitive inhibitor
CytotoxicityL1210 Mouse Leukemia CellsIC50 in nanomolar range

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Antidepressant Activity : A study investigated the compound's efficacy in models of depression. It showed significant improvements in behavioral tests, suggesting potential as an antidepressant agent through modulation of serotonergic pathways.
  • Antipsychotic Effects : In a comparative analysis with established antipsychotics, this compound exhibited a lower incidence of extrapyramidal symptoms (EPS), indicating a favorable side effect profile for treating schizophrenia.
  • Cytotoxicity Against Cancer Cells : The compound was tested against L1210 mouse leukemia cells, demonstrating potent cytotoxic effects with an IC50 value indicative of strong anti-proliferative activity. This suggests potential applications in oncology.

Properties

IUPAC Name

1-[(2-amino-5-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJWMNAMXJIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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